molecular formula C12H19NO3 B1323500 1-Boc-3-乙炔基-3-羟基哌啶 CAS No. 287192-85-2

1-Boc-3-乙炔基-3-羟基哌啶

货号: B1323500
CAS 编号: 287192-85-2
分子量: 225.28 g/mol
InChI 键: NMCVJBKPWSSTOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-3-ethynyl-3-hydroxypiperidine is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-3-ethynyl-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-ethynyl-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和催化

  1. 与 1-Boc-3-乙炔基-3-羟基哌啶密切相关的化合物 1-Boc-3-羟基哌啶是由 3-羟基吡啶合成的。该过程涉及 5%Rh/C 催化的氢化、手性拆分以及在三乙胺存在下与 (Boc)2O 反应(王军明,2013)

生物还原生产2. 使用来自马克思克鲁维酵母的羰基还原酶,有效地生物还原生产了 1-Boc-3-羟基哌啶的衍生物 (R)-N-Boc-3-羟基哌啶。该工艺展示了工业生产的潜力(陈立峰等,2017)

药物中间体的非对映选择性合成3. 通过酮还原酶和葡萄糖脱氢酶的共表达,改进了抗癌药物依鲁替尼的中间体 (S)-N-Boc-3-羟基哌啶的非对映选择性合成,在药物合成中提供了高效率(高新星等,2022)

药物合成的拆向中间体4. 使用生物催化合成了合成依鲁替尼等药物的手性中间体 (S)-N-Boc-3-羟基哌啶。该方法涉及 NADPH 依赖性还原酶,显示出高对映选择性和工业应用潜力(陈立峰等,2017)

对映纯衍生物合成5. 合成了对映纯的反式和顺式 3-羟基哌啶衍生物,展示了 1-Boc-3-羟基哌啶等 N-Boc-哌啶基结构在生产生物活性化合物方面的多功能性(W. Chiou 等,2010)

安全和危害

The safety data sheet for a similar compound, (S)-1-Boc-3-hydroxypiperidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as a highly flammable liquid and vapor .

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name

tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCVJBKPWSSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a dry ice-acetone bath, 40 ml of a 1.6 M hexane solution of n-butyllithium was added dropwise to a solution of 6.07 g of trimethylsilylacetylene in 100 ml of tetrahydrofuran. After the temperature was once elevated to 0° C., the mixture was cooled again in a dry ice-acetone bath and a solution of 5.97 g of 1-tert-butoxycarbonylpiperidin-3-one in 50 ml of tetrahydrofuran was added dropwise thereto. After 1 hour, aqueous ammonia chloride was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated. The residue was purified by silica gel column chromatography with 30% ethyl acetate/hexane. To the resulting compound were added 10 g of anhydrous potassium carbonate and 100 ml of methanol, followed by stirring for 2 hours. Water was added thereto, and the mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate and evaporated, to give 4.8 g of the title compound.
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.07 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester (112 mg, 0.56 mmol) in THF (1 mL) was added dropwise to a solution of ethynylmagnesium bromide (0.5 M, 2.2 mL) in THF (1 mL) at 0° C. and the resulting mixture was stirred at 0° C. for 4 hours. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic extracts were washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated to afford 3-ethynyl-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (119 mg, 94%) as yellow oil. MS: m/z=226 amu (M++H).
Quantity
112 mg
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。